molecular formula C8H6N2O2 B15204660 furan-3-yl(1H-imidazol-1-yl)methanone

furan-3-yl(1H-imidazol-1-yl)methanone

Cat. No.: B15204660
M. Wt: 162.15 g/mol
InChI Key: ZLPJZDBHTPCPSH-UHFFFAOYSA-N
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Description

Furan-3-yl(1H-imidazol-1-yl)methanone is a heterocyclic compound that contains both furan and imidazole rings The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom, while the imidazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-3-yl(1H-imidazol-1-yl)methanone typically involves the reaction of furan-3-carboxylic acid with imidazole in the presence of a coupling reagent. One common method involves the use of a dehydrating agent such as thionyl chloride to convert furan-3-carboxylic acid to its corresponding acid chloride, which then reacts with imidazole to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form this compound-2,5-dione.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound-2,5-dione.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted furan and imidazole derivatives depending on the reagents used.

Scientific Research Applications

Furan-3-yl(1H-imidazol-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of furan-3-yl(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl(1H-imidazol-1-yl)methanone: Similar structure but with the furan ring attached at the 2-position.

    Pyridin-3-yl(1H-imidazol-1-yl)methanone: Contains a pyridine ring instead of a furan ring.

    Benzimidazol-1-yl(1H-imidazol-1-yl)methanone: Contains a benzimidazole ring instead of a furan ring.

Uniqueness

Furan-3-yl(1H-imidazol-1-yl)methanone is unique due to the presence of both furan and imidazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

furan-3-yl(imidazol-1-yl)methanone

InChI

InChI=1S/C8H6N2O2/c11-8(7-1-4-12-5-7)10-3-2-9-6-10/h1-6H

InChI Key

ZLPJZDBHTPCPSH-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)N2C=CN=C2

Origin of Product

United States

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